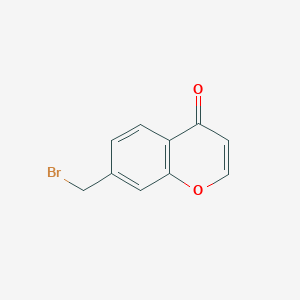
7-(Bromomethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Bromomethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Antineoplastic Activity
Research indicates that derivatives of 7-(Bromomethyl)-4H-chromen-4-one exhibit promising antineoplastic properties. In vitro studies using prostate cancer cell lines (PC3) demonstrated that certain C-8 substituted analogs of 3-aryl-4H-chromen-4-ones showed significant cytotoxic effects at low concentrations (1–10 µM) .
2. Anti-cancer Research
A study synthesized various derivatives of 7-hydroxy-4H-chromen-4-one, emphasizing their potential in treating hyperproliferative disorders such as prostate cancer. The results indicated that the introduction of specific substituents could enhance the compounds' efficacy against cancer cells .
3. Hybridization Probes and Bioimaging
The compound's derivatives have been explored for use as hybridization probes in bioimaging applications. Modifications to enhance photophysical properties, such as the introduction of diethylamino groups, have been shown to improve absorption and emission characteristics, making them suitable for DNA sensing applications .
Synthetic Applications
1. Synthesis of Derivatives
this compound serves as a precursor for synthesizing various functionalized chromone derivatives. For instance, reactions involving this compound with different amines or alcohols can yield derivatives with enhanced biological activities .
2. Reaction Conditions and Yields
A typical synthetic route involves using diisobutylaluminum hydride in tetrahydrofuran under controlled temperatures, yielding products with high purity and significant yields (up to 78%) . The versatility of this compound allows for multiple synthetic strategies tailored to specific research needs.
Case Studies and Experimental Findings
Eigenschaften
Molekularformel |
C10H7BrO2 |
|---|---|
Molekulargewicht |
239.06 g/mol |
IUPAC-Name |
7-(bromomethyl)chromen-4-one |
InChI |
InChI=1S/C10H7BrO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H,6H2 |
InChI-Schlüssel |
RNDDWAQNTLAKSR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CBr)OC=CC2=O |
Kanonische SMILES |
C1=CC2=C(C=C1CBr)OC=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















